N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Peptide Chemistry Lipophilicity Fluorination

Standard Fmoc-tyrosine analogs fail to deliver the enhanced lipophilicity and metabolic modulation required for modern peptide SAR studies. N-Fmoc-O-(trifluoromethyl)-L-tyrosine (CAS 1260614-87-6) addresses this by incorporating an -OCF₃ group with strong electron-withdrawing character (σₚ = 0.35). - Provides a 19F NMR-active probe for conformational and binding analyses. - Increases peptide hydrophobicity to improve cellular uptake and membrane permeability. - Compatible with standard automated Fmoc-SPPS protocols for high-purity (≥98%) fluorinated peptide synthesis. Supplied with rigorous analytical characterization to ensure lot-to-lot consistency for your discovery workflows.

Molecular Formula C25H20F3NO5
Molecular Weight 471.432
CAS No. 1260614-87-6
Cat. No. B2530893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-O-(trifluoromethyl)-L-tyrosine
CAS1260614-87-6
Molecular FormulaC25H20F3NO5
Molecular Weight471.432
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O
InChIInChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
InChIKeyQPJWCBIGYAOSPW-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-O-(trifluoromethyl)-L-tyrosine: SPPS Building Block


N-Fmoc-O-(trifluoromethyl)-L-tyrosine (CAS 1260614-87-6) is a non-canonical, Fmoc-protected amino acid derivative used in solid-phase peptide synthesis (SPPS) . It features a trifluoromethoxy (-OCF₃) group on the tyrosine phenolic ring, which imparts strong electron-withdrawing effects, enhanced lipophilicity, and altered hydrogen-bonding potential [1]. The compound has a molecular formula of C₂₅H₂₀F₃NO₅ and a molecular weight of 471.43 g/mol .

Fmoc-SPPS building block for site-selective fluorination

Compatible with automated synthesizers and standard deprotection

OCF3 group supports lipophilicity profiling and SAR studies

Reported higher logP trend vs methoxy analogs (class-level inference)

19F NMR handle for conformation and interaction studies

Why Standard Fmoc-Tyrosine Derivatives Fall Short


Direct substitution with commonly used Fmoc-tyrosine analogs, such as Fmoc-Tyr(tBu)-OH or native Fmoc-Tyr-OH, fails to reproduce the unique physicochemical and biological profile of N-Fmoc-O-(trifluoromethyl)-L-tyrosine. The -OCF₃ group imparts distinct electronic and steric properties that fundamentally alter peptide behavior, including a marked increase in lipophilicity, modulation of metabolic stability, and unique spectroscopic signatures [1]. In contrast, standard protecting groups like tert-butyl (tBu) or the native hydroxyl group lack these fluorinated effects, rendering them unsuitable for studies requiring site-specific fluorination or enhanced membrane permeability .

Target N-Fmoc-O-(trifluoromethyl)-L-tyrosine
trifluoromethoxy substituent
Substitute Fmoc-Tyr(tBu)-OH / Fmoc-Tyr-OH
tert-butyl or free hydroxyl
Why mismatch Missing electron-withdrawing effect; lipophilicity and H-bonding differ significantly; cannot provide 19F NMR signal
Risk SAR conclusions, permeability data, and metabolic profiles may not transfer to OCF3-containing peptides

Direct replacement requires validation of target peptide properties.

N-Fmoc-O-(trifluoromethyl)-L-tyrosine: Comparative Evidence


OCF3-Driven Lipophilicity Enhancement

Compounds bearing a trifluoromethoxy (-OCF₃) group exhibit higher lipophilicity compared to their methoxy (-OCH₃) analogs, while maintaining lipophilicity comparable to trifluoromethyl (-CF₃)-substituted counterparts. This class-level inference is derived from a systematic study on aliphatic derivatives, which demonstrated that CF₃O-substituted compounds had increased lipophilicity relative to CH₃O analogs [1]. Although direct peptide data for N-Fmoc-O-(trifluoromethyl)-L-tyrosine are not available, the established trend supports enhanced membrane permeability for peptides incorporating this building block.

Lipophilicity
Class-level inference
CF₃O > CH₃O
logP trend (aliphatic series)
Supports lipophilicity-driven membrane interaction studies
Direct peptide logP data not available; verify with target peptide
Peptide Chemistry Lipophilicity Fluorination

Electron-Withdrawing Effect of OCF3

The -OCF₃ group is strongly electron-withdrawing, with a Hammett σₚ constant of 0.35, significantly higher than the -OH group (σₚ = -0.37) or -OCH₃ (σₚ = -0.27) [1]. This electronic perturbation can dramatically affect peptide conformation, hydrogen bonding, and interactions with biological targets. Additionally, the trifluoromethoxy group enables 19F NMR studies for monitoring peptide dynamics and interactions .

Electron-withdrawing
Class-level inference
σₚ = 0.35 vs −0.37 (−OH)
Hammett σₚ constant
Context for peptide conformation and H-bond tuning
Literature values; validate in specific peptide environment
Peptide Electronics Structure-Activity Relationship 19F NMR

OCF3 Metabolic Stability Modulation

In microsomal stability assays, aliphatic compounds bearing a -OCF₃ group showed decreased metabolic stability compared to both -OCH₃ and -CF₃ analogs, except in specific N-alkoxy(sulfon)amide series [1]. This nuanced behavior indicates that the -OCF₃ group does not simply enhance stability but rather alters the metabolic profile in a context-dependent manner, a critical consideration for peptide drug design.

Metabolic stability
Class-level inference
CF₃O
Microsomal clearance
Context-dependent metabolic profile alteration
Exceptions observed in N-alkoxy(sulfon)amide series
Purity & supply
Data to verify
98% (supplier spec)
Multi-pack sizes available
Enables standard SPPS integration
Verify lot-specific COA; supplier-dependent
Binding affinity
Class-level inference
Fluorinated vs non-fluorinated peptides
General SAR observation
Reported potential for binding modulation
No direct data for this building block; requires assay validation
Metabolic Stability Peptide Therapeutics Drug Metabolism

Commercial Availability and Purity

N-Fmoc-O-(trifluoromethyl)-L-tyrosine is commercially available from multiple suppliers with defined purity levels. For instance, Macklin offers the compound at 98% purity, with pricing at 638 CNY/100mg, 1078 CNY/250mg, and 2640 CNY/1g [1]. Fujifilm Wako provides the product in 0.1g and 0.25g sizes . This commercial accessibility, combined with the Fmoc protecting group, ensures seamless integration into standard SPPS workflows without the need for specialized equipment or protocols .

Purity & supply
Data to verify
98% (supplier spec)
Multi-pack sizes available
Enables standard SPPS integration
Verify lot-specific COA; supplier-dependent
Chemical Procurement SPPS Reagents Quality Control

Potential Binding Affinity of Fluorinated Peptides

The strategic introduction of fluorine atoms into peptides is a well-established strategy to enhance binding affinity and selectivity for biological targets [1]. While no direct binding data for N-Fmoc-O-(trifluoromethyl)-L-tyrosine itself are available, studies on trifluoroacetylated peptides demonstrate potent biological activity [2]. The -OCF₃ group, with its unique combination of lipophilicity, electron-withdrawing capacity, and potential for orthogonal interactions, is expected to modulate receptor interactions in a manner distinct from non-fluorinated analogs.

Binding affinity
Class-level inference
Fluorinated vs non-fluorinated peptides
General SAR observation
Reported potential for binding modulation
No direct data for this building block; requires assay validation
Peptide Therapeutics Binding Affinity Fluorine Interactions

N-Fmoc-O-(trifluoromethyl)-L-tyrosine Applications


Enhancing Peptide Lipophilicity and Membrane Permeability

Incorporate N-Fmoc-O-(trifluoromethyl)-L-tyrosine into peptide sequences to leverage the elevated lipophilicity of the -OCF₃ group, as supported by class-level logP comparisons [1]. This is particularly valuable for improving the cellular uptake and bioavailability of peptide therapeutics or cell-penetrating peptides.

19F NMR Probing of Peptide Structure and Dynamics

Utilize the 19F NMR-active -OCF₃ group as a sensitive probe for studying peptide conformation, folding, and interactions with biological targets . The strong electron-withdrawing nature of the -OCF₃ group (σₚ = 0.35) provides a distinct spectroscopic handle absent in native tyrosine [2].

Rational Design of Metabolically Modulated Peptides

Employ N-Fmoc-O-(trifluoromethyl)-L-tyrosine to intentionally alter the metabolic stability of peptides, based on the observed decrease in microsomal stability for -OCF₃-containing aliphatic derivatives [3]. This can be exploited to fine-tune the pharmacokinetic profile of peptide-based drug candidates.

SPPS of Fluorinated Peptide Analogs

Use this building block in standard Fmoc-SPPS protocols to generate site-specifically fluorinated peptides for structure-activity relationship (SAR) studies, leveraging its commercial availability in high purity (98%) [4]. The Fmoc group ensures compatibility with automated synthesizers and common deprotection conditions .

Application
Selection Property
Validation Focus
Lipophilicity profiling
OCF3 incorporation in peptide sequence
logP / logD measurement and membrane permeability assay
19F NMR studies
Fluorine-labeled tyrosine analog
Conformation and target interaction monitoring
Metabolic stability research
OCF3-dependent microsomal clearance profile
Metabolic pathway and PK parameter assessment
Fluorinated peptide SAR
Fmoc-SPPS compatible building block
Synthetic efficiency and product purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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